5-Ethyl-2,4,6-trimethoxypyrimidine
Description
5-Ethyl-2,4,6-trimethoxypyrimidine is a pyrimidine derivative characterized by three methoxy (-OCH₃) groups at positions 2, 4, and 6 and an ethyl (-CH₂CH₃) substituent at position 3. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms.
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-ethyl-2,4,6-trimethoxypyrimidine |
InChI |
InChI=1S/C9H14N2O3/c1-5-6-7(12-2)10-9(14-4)11-8(6)13-3/h5H2,1-4H3 |
InChI Key |
OCGWHRXCMGLYCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4,6-trimethoxypyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide at elevated temperatures (70-100°C). This reaction results in the substitution of chlorine atoms with methoxy groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2,4,6-trimethoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Sodium ethoxide, other alkoxides, or nucleophiles.
Oxidation Reactions: Oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products: The major products depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
5-Ethyl-2,4,6-trimethoxypyrimidine has several applications in scientific research:
Chemistry: Used as a model compound in studies involving pyrimidine derivatives.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of more complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,4,6-trimethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the ethyl group contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the biological context and the specific application being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural differences among pyrimidine derivatives include substituent type (e.g., methoxy, hydroxy, thioxo), position, and electronic effects.
Table 1: Substituent Comparison
*Calculated based on analogous compounds.
Key Observations:
- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in this compound) reduce hydrogen-bonding capacity compared to hydroxy analogues (e.g., 5-(2-hydroxyethyl)-2,4-dimethoxypyrimidine ), decreasing water solubility but enhancing lipid membrane permeability.
- Thioxo vs. Methoxy : The thioxo group in 5-Ethyl-2-thiobarbituric acid introduces sulfur-mediated nucleophilicity, enabling metal chelation (e.g., Zn²⁺ in enzyme inhibition), unlike the electron-donating methoxy groups.
Physical and Chemical Properties
- Solubility : Methoxy groups reduce aqueous solubility compared to hydroxy or thioxo analogues. For example, 5-Ethyl-2-thiobarbituric acid (pKa ~3.36) is water-soluble at physiological pH, whereas trimethoxypyrimidines require organic solvents.
- Crystal Packing : Methoxy groups in compounds like the thiazolo-pyrimidine derivative induce planar conformations and C–H···O hydrogen bonds, whereas hydroxy analogues form stronger O–H···O networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
